N-Formyl 10-Oxo Docetaxel
Description
Historical Perspectives on Docetaxel (B913) and Related Semisynthetic Taxane (B156437) Pathways
The development of docetaxel was largely driven by the scarcity of its natural predecessor, paclitaxel (B517696). hmdb.ca Researchers sought a more sustainable and accessible source, which they found in the needles of the European yew tree, Taxus baccata. ascopubs.orgnih.gov This renewable resource contains a high concentration of 10-deacetylbaccatin III (10-DAB), a complex diterpene that serves as the ideal starting material for the semi-synthesis of docetaxel. ontosight.aiascopubs.org
The semi-synthesis of docetaxel from 10-DAB, a non-cytotoxic precursor, was a pivotal achievement developed by researchers at Rhône-Poulenc Rorer (now Sanofi-Aventis) in collaboration with the French Centre National de la Recherche Scientifique (CNRS) in the 1980s. ascopubs.orgeur.nl This process involves several chemical steps, primarily the esterification of the C-13 hydroxyl group of the protected baccatin (B15129273) core with a synthetic side chain. google.comgoogle.com Docetaxel's structure differs from paclitaxel at two key positions: it has a hydroxyl group at the C-10 position and a tert-butoxycarbonyl (t-BOC) group on the C-3' nitrogen of the phenylisoserine (B1258129) side chain. google.comwikipedia.org
The synthetic pathways developed over the years have focused on improving efficiency and yield. These methods typically involve:
Protection of reactive groups: The hydroxyl groups at the C-7 and C-10 positions of 10-DAB are selectively protected to prevent unwanted side reactions. kjdb.orggoogle.com
Side-chain coupling: A protected β-lactam or a phenylisoserine derivative is attached to the C-13 position of the protected 10-DAB core. nih.govnih.gov
Deprotection: The protecting groups are removed in the final stages to yield the active docetaxel molecule. google.comgoogle.com
This multi-step synthesis, while effective, can lead to the formation of various related substances and impurities as byproducts of side reactions or incomplete reactions.
Significance of N-Formyl 10-Oxo Docetaxel in Taxane Research and Development
This compound is recognized within the scientific community primarily as an impurity and a process-related intermediate in the synthesis of docetaxel. pharmaffiliates.comusbio.net Its significance stems from the need to understand, control, and minimize the formation of such impurities during the manufacturing process to ensure the purity and stability of the final active pharmaceutical ingredient. google.com
The structure of this compound features two key deviations from the parent docetaxel molecule:
N-Formyl group: The tert-butoxycarbonyl (t-BOC) group at the C-3' nitrogen position is replaced by a formyl group (-CHO). This change can occur under certain reaction conditions, particularly if the protecting group strategy is not fully optimized.
10-Oxo group: The hydroxyl group at the C-10 position is oxidized to a ketone (oxo) group. The oxidation of the C-10 hydroxyl is a known transformation in taxane chemistry and can occur during synthesis, leading to the formation of compounds like 10-Oxo Docetaxel, which is itself considered a docetaxel intermediate and impurity. google.comnih.govmedchemexpress.com
The presence of impurities like this compound is critical for several reasons:
Analytical Standards: Pure samples of this compound are required as reference standards for the development and validation of analytical methods (like HPLC) used for quality control in docetaxel production.
Bioactivity Studies: While often viewed as an unwanted byproduct, related taxoids are sometimes studied for their own potential biological activity. Research into the structure-activity relationships (SAR) of taxanes involves synthesizing and testing numerous derivatives to discover compounds with improved properties. nih.gov The study of such impurities contributes to the broader understanding of how small molecular changes can affect the compound's interaction with its biological target, the microtubules. nih.gov
Overview of Academic Research Trajectories for this compound and Related Intermediates
Academic and industrial research concerning this compound and its structural relatives (like 10-Oxo Docetaxel) has primarily focused on their synthesis, isolation, and characterization as part of the larger effort to produce high-purity docetaxel. Research trajectories include:
Synthetic Chemistry: Studies have explored the reaction conditions that lead to the oxidation of the C-10 hydroxyl group and the modification of the C-3' side chain. For instance, the oxidation of a baccatin derivative at C-10 is a deliberate step in some synthetic strategies aimed at producing novel taxoids. nih.gov Understanding these mechanisms is crucial for preventing the unintended formation of this compound.
Analytical Chemistry: A significant portion of the research involves the development of sophisticated analytical techniques to separate and quantify impurities in bulk docetaxel. This ensures that the final drug product meets stringent regulatory standards for purity.
Structural Elucidation: The precise structure of these minor components is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ontosight.aikjdb.org This data is essential for confirming the identity of impurities and for their use as analytical standards.
While direct research on the biological activity of this compound is not extensively published, the broader investigation into taxane derivatives is a vibrant field. For example, the related compound 10-Oxo Docetaxel has been noted as a novel taxoid with remarkable anti-tumor properties. medchemexpress.com This highlights the potential for compounds initially identified as impurities to become subjects of further pharmacological investigation.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Docetaxel | C43H53NO14 | 807.9 | 114977-28-5 |
| This compound | C39H43NO13 | 733.77 | N/A |
| 10-Oxo Docetaxel | C43H51NO14 | 805.9 | Not Available |
| 10-Deacetylbaccatin III | C29H36O10 | 544.6 | 32981-86-5 |
| Paclitaxel | C47H51NO14 | 853.9 | 33069-62-4 |
Data sourced from various chemical suppliers and databases. hmdb.capharmaffiliates.commedchemexpress.comglentham.comchembk.comsynzeal.com
Properties
Molecular Formula |
C₃₉H₄₃NO₁₃ |
|---|---|
Molecular Weight |
733.76 |
Synonyms |
(2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl Be |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of N Formyl 10 Oxo Docetaxel
Strategies for the Semisynthesis of N-Formyl 10-Oxo Docetaxel (B913)
The generation of N-Formyl 10-Oxo Docetaxel is rooted in the broader field of taxane (B156437) chemistry, where semisynthesis from naturally occurring precursors is the most viable approach. This specific compound is recognized as an impurity of Docetaxel, indicating its formation is often a side reaction during the synthesis of the parent drug. usbio.net The synthetic strategies, therefore, are closely related to those developed for Docetaxel itself.
Utilizing 10-Deacetylbaccatin III as a Precursor in Taxane Synthesis
The primary starting material for the semisynthesis of many clinically relevant taxanes, including Docetaxel, is 10-Deacetylbaccatin III (10-DAB). nih.govgoogle.com This complex diterpenoid can be extracted in relatively high quantities from the needles of the European yew tree, Taxus baccata, making it a renewable and economically feasible precursor. google.comresearchgate.net The structure of 10-DAB provides the essential tricyclic taxane core, which is then elaborated through the attachment of a side chain at the C-13 position to yield Docetaxel and its analogues. researchgate.net
The synthesis of this compound begins with this same precursor. The process involves a multi-step sequence that first protects the reactive hydroxyl groups at C-7 and C-10, followed by the esterification of the C-13 hydroxyl group with a protected side-chain, and subsequent deprotection and functional group manipulation. google.comgoogle.com
| Precursor | Source | Role in Synthesis |
|---|---|---|
| 10-Deacetylbaccatin III (10-DAB) | Needles of Taxus baccata | Provides the core taxane skeleton for Docetaxel and related compounds. nih.govresearchgate.net |
| Protected Phenylisoserine (B1258129) Side Chain | Chemical Synthesis | Esterified to the C-13 position of the taxane core. google.comresearchgate.net |
Stereoselective and Regioselective Considerations in Functionalization
The taxane core possesses multiple reactive sites, making stereoselective and regioselective control a significant challenge in its functionalization. nih.gov The molecule has several hydroxyl groups with varying reactivity, primarily at the C-7, C-10, and C-13 positions of the 10-DAB precursor. Selective protection and deprotection of these groups are essential to direct reactions to the desired position. researchgate.net
For instance, in the synthesis of Docetaxel, the C-7 and C-10 hydroxyl groups are often protected before the crucial esterification step at C-13. google.com The choice of protecting groups and reagents is critical to avoid unwanted side reactions. The inherent steric and electronic properties of the taxane's 6-8-6 tricyclic system guide the approach of reagents, influencing the stereochemical outcome of reactions. nih.govescholarship.org Achieving the correct stereochemistry, particularly at the C-2' and C-3' positions of the side chain, is paramount and is often accomplished by using chiral precursors for the side chain itself. nih.gov
Optimization of Reaction Conditions and Yields for this compound Precursors
The formation of this compound is intrinsically linked to the reaction conditions used in the synthesis of Docetaxel. The "10-Oxo" moiety represents an oxidation of the C-10 hydroxyl group, while the "N-Formyl" group is a modification of the C-3' nitrogen on the side chain. These features can arise from specific reagents or non-optimized conditions.
For example, the N-formylation of amines can be achieved using formic acid, sometimes in the presence of a coupling agent or under conditions that generate a reactive formic anhydride (B1165640) intermediate. scispace.com The presence of formic acid or related impurities in solvents or reagents could lead to the undesired formylation of the amino group on the Docetaxel side chain. Similarly, the oxidation of the C-10 hydroxyl can occur in the presence of various oxidizing agents. The optimization of a synthetic sequence focuses on maximizing the yield of the desired product (Docetaxel) by carefully controlling parameters such as solvent, temperature, base, and the molar ratio of reactants to suppress the formation of such impurities. researchgate.net
| Modification | Potential Cause | Mitigation Strategy |
|---|---|---|
| N-Formylation | Presence of formic acid or related formylating agents. scispace.com | Use of highly purified reagents and solvents; avoidance of acidic conditions where applicable. |
| 10-Oxo Formation | Presence of oxidizing agents or oxidative degradation. | Use of inert atmosphere (e.g., nitrogen, argon); careful selection of reagents to avoid over-oxidation. |
Functionalization and Derivatization of this compound and its Core Structure
The functionalization of the taxane scaffold has been a major focus of research to develop analogues with improved properties. These modifications typically target the C-13 side chain and various positions on the taxane core, most notably C-10.
Modifications at the C-13 Side Chain
The C-13 side chain is a critical determinant of a taxane's biological activity. In Docetaxel, this chain contains a tert-butoxycarbonyl (t-BOC) group on the C-3' nitrogen. The N-Formyl group in this compound is a direct modification at this position. Extensive research has been conducted on replacing the N-benzoyl group of Paclitaxel (B517696) or the N-t-BOC group of Docetaxel with other functionalities. nih.gov These modifications aim to alter the molecule's interaction with its biological target or to improve its pharmacological profile. Synthetic access to these analogues is often achieved by preparing enantiopure β-lactams with the desired N-substituent, which are then coupled to the baccatin (B15129273) core. nih.gov
Synthesis of Novel Analogs for Preclinical Structure-Activity Relationship (SAR) Studies
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, the synthesis of novel taxane analogs is a broad and active area of research aimed at improving efficacy, overcoming drug resistance, and reducing side effects. The methodologies employed in these studies could theoretically be adapted to generate analogs of this compound for preclinical evaluation.
The synthesis of second-generation taxoids often involves modifications at the C2, C10, and C3'N positions of the baccatin III core. For instance, the acylation of the C10 hydroxyl group is a common strategy to introduce diverse functionalities. This is particularly relevant to this compound, which possesses a 10-oxo group. Synthetic strategies could involve the reduction of the 10-oxo group to a hydroxyl, followed by acylation with various reagents to introduce novel side chains.
The general approach to synthesizing taxoid analogs often starts from 10-deacetylbaccatin III (DAB), a readily available precursor from the needles of the European yew tree. The synthesis of Docetaxel and its analogs typically involves the esterification of the C13 hydroxyl group of a protected baccatin III derivative with a protected β-lactam side chain.
A hypothetical pathway to generate analogs of this compound for SAR studies could involve:
Modification of the Baccatin III Core: Starting with a baccatin III derivative that already contains the 10-oxo functionality, or by oxidation of the C10 hydroxyl group of a suitable precursor.
Side-Chain Attachment: Esterification with various protected N-formyl-β-lactam side chains. The synthesis of these side chains would be a crucial step, potentially involving N-formylation of the corresponding amino-β-lactams.
Deprotection and Functionalization: Subsequent deprotection and further chemical modifications at other positions of the taxane core to generate a library of analogs.
The following table outlines potential modifications for generating novel analogs based on general taxane SAR studies:
| Position of Modification | Potential Functional Group Variation | Rationale for SAR Studies |
| C3'N-Side Chain | Replacement of the formyl group with other acyl or carbamate (B1207046) groups. | To investigate the influence of the N-acyl group on microtubule assembly and interaction with drug resistance proteins. |
| C2-Benzoyl Group | Introduction of various substituents on the phenyl ring. | To enhance potency and overcome multidrug resistance. |
| C4-Position | Modifications of the acetyl group. | To explore its role in the overall conformation and activity of the molecule. |
Chemoenzymatic and Biocatalytic Approaches in Related Taxane Synthesis
Chemoenzymatic and biocatalytic methods are gaining importance in the synthesis of complex molecules like taxanes, offering high selectivity and milder reaction conditions. While specific applications of these methods for the direct synthesis of this compound are not reported, the principles are applicable to the synthesis of its precursors and related compounds.
The biosynthesis of taxanes in Taxus species involves a series of complex enzymatic steps, including hydroxylations, acylations, and the construction of the characteristic oxetane (B1205548) ring. Researchers are exploring the use of isolated enzymes and engineered microorganisms to perform specific transformations in the taxane synthetic pathway.
One relevant application is the use of enzymes for the selective acylation or deacylation of hydroxyl groups on the taxane core. For example, lipases have been used for the regioselective acylation of baccatin III derivatives. Such an approach could potentially be used to selectively modify hydroxyl groups on a 10-oxo-baccatin III precursor before the attachment of the side chain.
Furthermore, enzymatic transglycosylation has been employed to synthesize water-soluble prodrugs of Docetaxel. This involves the use of glycosidases to attach sugar moieties to the Docetaxel molecule, enhancing its pharmacokinetic properties. A similar strategy could be envisioned for this compound to create novel prodrugs.
The table below summarizes potential chemoenzymatic and biocatalytic steps that could be relevant to the synthesis of this compound or its analogs:
| Enzymatic Reaction | Enzyme Class | Potential Application in this compound Synthesis |
| Regioselective Acylation | Lipases, Proteases | Selective protection or modification of hydroxyl groups on the 10-oxo-baccatin III core. |
| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of hydroxyl groups at specific positions of the taxane skeleton to create novel analogs. |
| Glycosylation | Glycosyltransferases, Glycosidases | Synthesis of water-soluble prodrugs of this compound. |
| Side Chain Synthesis | Amidases, Lipases | Enzymatic resolution of racemic precursors of the N-formyl side chain. |
Purification and Isolation Techniques in Synthetic Pathways for this compound
As this compound is primarily encountered as an impurity in Docetaxel, its purification and isolation are critical aspects of pharmaceutical manufacturing and quality control. The techniques used are generally applicable to the separation of closely related taxanes.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the detection, quantification, and isolation of Docetaxel and its impurities. Reversed-phase HPLC with a C18 column is commonly employed, using a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water.
For preparative scale isolation of impurities like this compound, Medium Pressure Liquid Chromatography (MPLC) is often utilized. This technique allows for the processing of larger quantities of material compared to analytical HPLC.
The general workflow for the purification and isolation of this compound from a mixture containing Docetaxel would involve:
Initial Separation: The crude mixture is subjected to a primary chromatographic separation, such as flash chromatography or MPLC, to enrich the fraction containing the impurities.
Fine Purification: The enriched fraction is then further purified using preparative HPLC to isolate the individual impurities with high purity.
Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following table details typical chromatographic conditions used for the separation of Docetaxel and its related substances, which would be applicable for the isolation of this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Application |
| UPLC | Acquity UPLC BEH-C18 (2.1 mm × 100 mm, 1.7 µm) | Gradient of water, methanol, and acetonitrile. | UV | Quantitative determination of impurities. |
| HPLC | Reversed-phase C18 | Gradient of acetonitrile and water. | UV at 232 nm | Stability indicating method for assay and impurities. |
| MPLC | Not specified | Not specified | Not specified | Isolation of polar and non-polar impurities. |
Preclinical Pharmacological Investigations of N Formyl 10 Oxo Docetaxel and Analogs
In Vitro Cellular and Molecular Mechanisms in Research Models
The primary mechanism of action for the taxane (B156437) class of compounds, including Docetaxel (B913) and its derivatives, is the disruption of microtubule dynamics within the cell. nih.govelsevierpure.com Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. These structures exist in a constant state of dynamic instability, alternating between periods of polymerization (assembly) and depolymerization (disassembly).
Docetaxel exerts its antimitotic effect by binding to the β-tubulin subunit of the tubulin heterodimers that form microtubules. elsevierpure.com This binding event stabilizes the microtubule structure, promoting the assembly of tubulin into microtubules while simultaneously inhibiting their depolymerization. nih.govnih.gov The result is the formation of abnormal, nonfunctional microtubule bundles and a suppression of the dynamic instability required for proper mitotic spindle formation. This disruption ultimately halts the cell cycle and leads to cell death. nih.gov As a close structural analog, N-Formyl 10-Oxo Docetaxel is presumed to share this fundamental mechanism of action by interacting with and stabilizing microtubules.
The stabilization of microtubules and the subsequent disruption of the mitotic spindle apparatus by taxanes leads to a halt in cell division. nih.gov This interference triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism, resulting in a prolonged arrest of the cell cycle, predominantly in the G2/M (Gap 2/Mitosis) phase. nih.gov
Preclinical research on the analog 10-oxo-7-epidocetaxel (10-O-7ED) has demonstrated a distinct effect on the cell cycle compared to its parent compound, Docetaxel (Taxotere®, TXT). In one study, while both compounds induced cell cycle arrest, their phase-specific effects differed. At lower concentrations, Docetaxel caused a greater percentage of cells to arrest in the S phase, whereas 10-O-7ED induced a more pronounced arrest in the G2-M phase. researchgate.net This trend was reversed at higher concentrations. researchgate.net These findings suggest that subtle structural modifications on the Docetaxel scaffold can alter the specific cellular response regarding cell cycle progression.
| Compound | Primary Cell Cycle Phase of Arrest (Lower Concentration) | Reference |
|---|---|---|
| Docetaxel (TXT) | S Phase | researchgate.net |
| 10-oxo-7-epidocetaxel (10-O-7ED) | G2-M Phase | researchgate.net |
Prolonged mitotic arrest induced by taxane compounds ultimately triggers apoptosis, or programmed cell death. nih.gov This process is a key component of their anticancer activity. Docetaxel has been shown to induce apoptosis through multiple pathways, often dependent on the specific cancer cell type. The mechanism typically involves the activation of caspases, a family of protease enzymes that execute the apoptotic process, and modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. nih.gov
For instance, in melanoma cells, Docetaxel-induced apoptosis is mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the activation of caspase-2 and subsequent pro-apoptotic changes in Bax and Bak proteins. aacrjournals.org In prostate cancer cells, the combination of Docetaxel with other agents has been found to enhance apoptosis by upregulating pro-apoptotic markers like BAX and BID and downregulating the anti-apoptotic marker BCL-XL. nih.govmdpi.com This cascade of events leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov
While direct evidence for this compound is lacking, research on Docetaxel demonstrates its ability to modulate critical cellular signaling networks that control cell survival, proliferation, and death.
MAP Kinase (MAPK) Pathway : The MAPK pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to external stimuli. Docetaxel's interaction with these pathways can be complex and context-dependent. In melanoma cells, Docetaxel activates both the pro-apoptotic JNK pathway and the pro-survival ERK1/2 pathway. aacrjournals.org In human tongue squamous cell carcinoma, Docetaxel was found to increase the phosphorylation of ERK1/2 and JNK, and inhibiting these kinases reversed the compound's apoptotic effects. nih.govresearchgate.net Furthermore, increased activity of the p38 MAPK pathway has been linked to the development of Docetaxel resistance in prostate cancer models. aacrjournals.org
PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and is often hyperactivated in cancer. mdpi.com Studies have shown that inhibiting the PI3K/Akt pathway can sensitize cancer cells to Docetaxel. nih.govnih.gov In prostate and breast cancer cell lines, combining Docetaxel with agents that block PI3K/Akt signaling leads to a synergistic cytotoxic effect and enhanced apoptosis. mdpi.comresearchgate.net This indicates that the efficacy of Docetaxel and its analogs may be influenced by the activation status of this critical survival pathway.
The culmination of microtubule disruption, cell cycle arrest, and apoptosis induction is a potent inhibitory effect on cancer cell proliferation and viability. Docetaxel has demonstrated significant cytotoxic effects across a wide range of murine and human cancer cell lines, with concentrations required to reduce cell survival by 50% (IC50) typically falling in the low nanomolar range (4 to 35 ng/mL). nih.gov
In vitro studies comparing the analog 10-oxo-7-epidocetaxel (10-O-7ED) with Docetaxel have shown that 10-O-7ED possesses significant cytotoxic properties. The research indicated that 10-O-7ED caused a markedly higher level of cytotoxicity in cell lines after 48 and 72 hours of exposure compared to shorter time points. researchgate.net
| Compound | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Docetaxel | Murine and Human Tumor Cell Lines | 50% reduction in cell survival at 4-35 ng/mL. | nih.gov |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549, B16F10 | Significantly higher cytotoxicity observed after 48h and 72h of exposure. | researchgate.net |
Beyond inhibiting primary tumor growth, taxanes have shown potential in preventing metastasis, the spread of cancer cells to distant sites. Preclinical studies on Docetaxel have shown that it can suppress the migration and invasiveness of head and neck cancer cells in vitro. researchgate.net This effect is thought to be linked to its primary mechanism of microtubule stabilization, which impacts cellular structures like filopodia that are necessary for cell motility.
Notably, the analog 10-oxo-7-epidocetaxel (10-O-7ED) has demonstrated superior anti-metastatic properties compared to Docetaxel in preclinical models. Research revealed that 10-O-7ED exhibited a significantly increased in vitro anti-metastatic activity when compared directly with Docetaxel (TXT). researchgate.net This enhanced activity was further supported by in vivo findings in an experimental metastasis mouse model, where treatment with 10-O-7ED resulted in a significantly lower number of surface metastatic nodules compared to the control group. researchgate.net These results suggest that specific chemical modifications to the Docetaxel structure could enhance its ability to inhibit cancer cell invasion and spread.
In Vivo Studies in Animal Models (Excluding Human Clinical Data)
Preclinical in vivo assessments are crucial for determining the potential therapeutic efficacy and mechanisms of novel anticancer compounds before they can be considered for human trials. These studies, conducted in various animal models, provide essential data on a compound's activity against tumors and its effects on biological systems.
Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research. While specific in vivo efficacy data for this compound in xenograft models is not extensively detailed in the public domain, the activity of its parent compound, docetaxel, and its analogs has been well-documented. Docetaxel has demonstrated significant antitumor activity in a variety of human tumor xenografts in nude mice, even at advanced stages of tumor growth. nih.gov
Studies on docetaxel analogs provide insights into the potential efficacy of related compounds. For instance, the combination of docetaxel with other agents has been explored in non-small cell lung carcinoma (NSCLC) xenografts to evaluate synergistic effects. researchgate.net The development of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human cancers, has become a valuable tool for evaluating the efficacy of cancer therapeutics. nih.gov
Beyond xenografts, other preclinical disease models are utilized to understand the broader therapeutic potential of new compounds. In the context of docetaxel and its analogs, these models have been instrumental. Docetaxel has shown sensitivity in eleven out of twelve murine transplantable tumors in syngeneic mice, often leading to complete regressions of advanced-stage tumors. nih.gov
A study on 10-oxo-7-epidocetaxel, a related analog, in a B16F10 experimental metastasis mouse model revealed significant anti-metastatic behavior. nih.govresearchgate.net The group treated with this analog showed a markedly lower number of surface metastatic nodules compared to the control group. nih.govresearchgate.net This suggests that modifications to the docetaxel structure can lead to potent anti-metastatic activity.
In vivo studies are critical for elucidating the mechanisms by which a compound exerts its therapeutic effects. The primary mechanism of action for docetaxel and its analogs is the stabilization of microtubules, which disrupts mitotic spindle formation and leads to a blockage of the cell cycle, ultimately inducing apoptosis. nih.govnih.gov
Investigations into docetaxel's in vivo mechanism have shown that it acts as a mitotic spindle poison, causing a mitotic block in proliferating cells. nih.gov Studies on analogs like 10-oxo-7-epidocetaxel have indicated that they can arrest the cell cycle at the G2-M phase. nih.govresearchgate.net Preclinical research on combinations, such as docetaxel with a proteasome inhibitor, has provided a mechanistic rationale for varied responses, showing that the sequence of administration can impact the induction of apoptosis and levels of key regulatory proteins like p27 and Bcl-2. researchgate.net
Structure-Activity Relationships (SAR) of this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies guide the design of new analogs with improved efficacy and pharmacological properties.
The biological activity of taxoids is highly dependent on their specific structural features. For docetaxel and its analogs, modifications at various positions of the core taxane skeleton and the C-13 side chain have been extensively explored to understand their impact on activity.
The conformation of the side chain at C-13 has been suggested to correlate with the compound's activity. nih.gov Research on 10-oxo-7-epidocetaxel has demonstrated that this analog exhibits significant in vitro anti-metastatic activity, greater than that of docetaxel, and causes cell cycle arrest at the G2-M phase. nih.govresearchgate.net This highlights how modifications at the C-7 and C-10 positions can influence the biological profile of the molecule.
Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate chemical structure with biological activity. Such models have been developed for various classes of compounds to predict the activity of new analogs and identify key structural features. mdpi.com
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For the taxoid class of compounds, several key pharmacophoric elements have been identified through extensive SAR studies.
The side chain at the C-13 position of the baccatin (B15129273) III core is crucial for the antimitotic activity of taxoids. nih.gov Studies have shown that the configuration at C-2' and C-3' of this side chain is particularly sensitive to changes, significantly impacting the inhibition of microtubule disassembly. nih.gov Molecular modeling and NMR spectroscopy have been employed to determine the conformation of taxoid analogs and compare them to the crystal structure of docetaxel, providing insights into the crucial parts of the molecule involved in binding to tubulin. nih.gov The development of "second-generation taxoids" with modifications at the C-2, C-10, and C-3' positions has led to compounds with enhanced potency, particularly against drug-resistant cancer cell lines. nih.gov
Metabolic Studies and Biotransformation Pathways Preclinical Context
In Vitro Metabolic Fate of N-Formyl 10-Oxo Docetaxel (B913) and Related Taxanes
In vitro models, primarily using human liver microsomes and hepatocytes, are instrumental in elucidating the primary metabolic pathways of drugs before clinical trials. nih.govresearchgate.netnih.gov These systems contain the key enzymes responsible for drug biotransformation.
For Docetaxel, the principal metabolic reaction observed in in vitro systems is oxidation. nih.gov Studies using human liver microsomes have shown that Docetaxel is converted into several metabolites through successive oxidations, primarily targeting the tert-butyl group on the C13 side chain. nih.govaacrjournals.org One of the main metabolites generated results from the hydroxylation of this butyl group. nih.gov This oxidative process is a crucial first step in the metabolic cascade.
The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a dominant role in the metabolism of Docetaxel. nih.govsemanticscholar.org In vitro kinetic studies and inhibition assays have conclusively demonstrated that CYP3A4 is the primary enzyme responsible for the hydroxylation of Docetaxel. nih.gov The rate of Docetaxel biotransformation shows a significant correlation with CYP3A activity. nih.govaacrjournals.org
This enzymatic activity can be significantly inhibited by known CYP3A inhibitors such as ketoconazole, erythromycin, and midazolam, which strongly reduces the formation of hydroxylated Docetaxel metabolites. nih.govnih.gov Conversely, substances that induce CYP3A activity, like rifampicin (B610482) and certain barbiturates, can stimulate Docetaxel metabolism. nih.govnih.gov While CYP3A4 is the major contributor, CYP3A5 may also play a lesser role in its metabolism. researchgate.net
Table 1: Key Enzymes in Docetaxel Biotransformation (In Vitro)
| Enzyme Family | Primary Isoform | Metabolic Reaction | Key Evidence |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 | Hydroxylation of the C13 side chain | Strong inhibition by ketoconazole; high correlation with CYP3A activity. nih.govnih.gov |
| Cytochrome P450 (CYP) | CYP3A5 | Contributes to overall metabolism | Identified as a secondary metabolizing enzyme. researchgate.net |
In vitro studies with human liver microsomes have successfully identified a primary metabolite of Docetaxel, characterized as a hydroxylated derivative at the butyl group of the side chain. nih.gov Further analysis has revealed the formation of up to four major metabolites (commonly designated M1, M2, M3, and M4) resulting from the successive oxidations of the tert-butyl group. nih.govdrugbank.com M2 is formed via hydroxylation, which is then oxidized to an unstable aldehyde that cyclizes to form stereoisomers M1 and M3. drugbank.com Subsequent oxidation of M1/M3 leads to the formation of M4. drugbank.com
In Vivo Metabolic Profiles in Animal Models
Animal models are essential for confirming in vitro findings and understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).
Studies in mice have identified multiple metabolic products of Docetaxel. Analysis of bile and feces revealed the presence of known metabolites M1, M2, M3, and M4. springermedizin.de In mice, analysis showed two primary metabolic products in the feces and over ten potential metabolites in the bile, indicating extensive biotransformation before excretion. springermedizin.de Similarly, in rabbits, two shared metabolites were identified. nih.gov The metabolic profile of Docetaxel appears to be largely similar across different animal species, a key difference from the more species-dependent metabolism of paclitaxel (B517696). elsevierpure.com
The primary route of elimination for Docetaxel and its metabolites in preclinical models is through hepatobiliary excretion. elsevierpure.com A significant portion of the administered dose is excreted in the feces, comprising both the unchanged parent drug and its various hydroxylated metabolites. researchgate.netelsevierpure.com Studies in rabbits confirmed that excretion occurs via both feces and urine, although fecal excretion is the predominant pathway. nih.gov Renal clearance accounts for a very small fraction of the total elimination, with approximately 6% excreted through urine and 75% through feces in humans, a pattern supported by preclinical data. nih.gov The involvement of drug transporters like P-glycoprotein on the bile canalicular membrane also plays a role in the excretion process. researchgate.netnih.gov
Table 2: Summary of Docetaxel Excretion in Animal Models
| Excretion Route | Description | Animal Models | Compounds Excreted |
|---|---|---|---|
| Fecal | Major pathway of elimination via hepatobiliary system. | Mice, Rats, Rabbits. springermedizin.denih.govelsevierpure.com | Parent Docetaxel, Hydroxylated Metabolites (M1, M2, M3, M4). springermedizin.deelsevierpure.com |
| Biliary | Extensive excretion of numerous metabolites into bile. | Mice. springermedizin.de | More than ten potential metabolites detected. springermedizin.de |
| Renal (Urine) | Minor pathway of elimination. | Rabbits. nih.gov | Small amounts of parent drug and metabolites. nih.gov |
Advanced Analytical Methodologies for Research and Quantification of N Formyl 10 Oxo Docetaxel
Chromatographic Techniques for Separation and Detection in Research
The accurate separation and detection of N-Formyl 10-Oxo Docetaxel (B913), often present as an impurity or a related substance in docetaxel samples, are critical for research and quality control. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in achieving the necessary resolution and sensitivity for these analytical challenges.
Chiral Separation Methods for Stereoisomers of Related Taxanes
Taxanes, including docetaxel, possess multiple chiral centers, leading to the possible formation of various stereoisomers, such as epimers. researchgate.net For instance, 7-epi-docetaxel (B601182) is a common impurity that can form during synthesis or degradation. nih.govresearchgate.net Since stereoisomers can have different biological activities and toxicological profiles, their separation and quantification are crucial. researchgate.net
Chiral separation is predominantly achieved using chiral High-Performance Liquid Chromatography (HPLC). wvu.edu This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers or diastereomers, leading to different retention times. researchgate.netwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for the separation of a broad range of chiral compounds, including taxane (B156437) derivatives. mdpi.com
The development of a chiral separation method involves screening different types of CSPs and mobile phases. registech.com Polar organic solvents like methanol, ethanol, and acetonitrile (B52724), either neat or in combination, are often used as the mobile phase in the polar organic mode. mdpi.com The choice of the specific CSP and mobile phase can significantly influence the separation factor and resolution, and in some cases, can even reverse the elution order of the stereoisomers. mdpi.com
Mass Spectrometry-Based Characterization and Quantification for Research
Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of N-Formyl 10-Oxo Docetaxel. biosynth.com When coupled with liquid chromatography (LC), it provides a powerful platform for analyzing complex samples encountered in preclinical research. kuleuven.be
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Preclinical Research
For the analysis of trace amounts of this compound in preclinical samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. kuleuven.benih.gov This technique combines the separation power of HPLC or UPLC with the mass analysis capabilities of a tandem mass spectrometer (typically a triple quadrupole). nih.gov
In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by the LC system. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, most commonly using electrospray ionization (ESI). currenta.de The first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte, e.g., [M+H]+ or [M+Na]+). This precursor ion is then fragmented in the collision cell (q2), and the resulting product ions are analyzed by the third quadrupole (Q3). nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, as only molecules that meet both the precursor and product ion criteria are detected. nih.gov This allows for accurate quantification even in the presence of co-eluting interferences from complex biological matrices. pharmgkb.org
| Parameter | Typical LC-MS/MS Conditions for Docetaxel Analysis |
| LC Column | Zorbax Eclipse Plus C18 nih.gov |
| Mobile Phase | Water with 0.05% acetic acid and 20 µM sodium acetate (B1210297) / Methanol (30/70, v/v) nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| MS Analyzer | Triple Quadrupole nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor → Product Ion Transition (m/z) | For Docetaxel: 830.3 → 548.8 nih.gov |
| Internal Standard | Paclitaxel (B517696) nih.gov |
High-Resolution Mass Spectrometry for Structural Elucidation of Research Compounds
High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is a key method for the unequivocal structural elucidation of research compounds like this compound. currenta.despringernature.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an ion. currenta.deumb.edu
By measuring the exact mass of the molecular ion of this compound, its molecular formula can be confidently determined, which is a critical first step in structure confirmation. nih.gov Furthermore, HRMS can be used to analyze the fragmentation pattern of the molecule. By obtaining accurate mass measurements of the fragment ions (MS/MS), the structures of these fragments can be proposed, providing valuable information about the connectivity of the parent molecule. currenta.de This detailed structural information is crucial for identifying unknown impurities or metabolites and for confirming the structure of newly synthesized compounds in a research setting. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) allows for the analysis of individual components within a complex mixture, providing structural information on each separated compound. currenta.de
Quantitative Analysis in Complex Biological Matrices (Preclinical Samples)
The quantitative analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is essential for preclinical pharmacokinetic studies. nih.govbioanalysis-zone.com LC-MS/MS is the standard technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range. nih.govresearchgate.net
A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov To overcome this, extensive sample preparation is required, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). nih.govnih.gov The use of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, is also critical to compensate for variability in sample preparation and instrument response. nih.govnih.gov
The method must be fully validated to ensure its reliability. Validation includes assessing linearity, accuracy, precision (both intra-day and inter-day), selectivity, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.govnih.gov The lower limit of quantification (LLOQ) must be sufficient to measure the low concentrations typically encountered in preclinical studies. nih.gov
| Validation Parameter | Typical Acceptance Criteria for Bioanalytical Methods |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 nih.gov |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) nih.govnih.gov |
| Precision (Coefficient of Variation, CV%) | ≤ 15% (≤ 20% at LLOQ) nih.govnih.gov |
| Recovery | Should be consistent, precise, and reproducible nih.govnih.gov |
| Matrix Effect | Should be minimal and consistent across different lots of matrix nih.gov |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under tested conditions nih.gov |
Spectroscopic Methods in Research for Structural Confirmation and Purity Assessment
Spectroscopic techniques are fundamental in the structural elucidation and purity evaluation of pharmaceutical compounds. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) and UV-Visible Spectroscopy would be indispensable in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. For this compound, 1D (¹H and ¹³C) and 2D NMR experiments would be crucial for unambiguous structural confirmation.
Hypothetical ¹H NMR Data for this compound: This table represents expected proton chemical shifts based on the known structure of Docetaxel and the modifications present in this compound.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 3.8 - 3.9 | d | 7.0 |
| H3 | 4.9 - 5.0 | m | |
| H5 | 4.2 - 4.3 | dd | 10.5, 6.5 |
| H6 | 2.2 - 2.4 | m | |
| H7 | 4.4 - 4.5 | m | |
| H13 | 6.1 - 6.2 | t | 8.5 |
| H2' | 5.4 - 5.5 | d | 3.0 |
| H3' | 5.6 - 5.7 | dd | 9.0, 3.0 |
| N-H (Formyl) | 8.2 - 8.3 | s | |
| Aromatic Protons | 7.3 - 8.1 | m | |
| Methyl Protons | 1.0 - 2.5 | s |
Hypothetical ¹³C NMR Data for this compound: This table outlines the anticipated carbon chemical shifts, which are highly sensitive to the local electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| C1 | 75 - 77 |
| C2 | 72 - 74 |
| C4 | 83 - 85 |
| C5 | 80 - 82 |
| C7 | 70 - 72 |
| C9 | 208 - 210 (Ketone) |
| C10 | 200 - 202 (Oxo) |
| C1' | 74 - 76 |
| C2' | 72 - 74 |
| C=O (Ester/Amide) | 165 - 175 |
| Aromatic Carbons | 125 - 140 |
| Methyl Carbons | 10 - 30 |
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would further be employed to establish the connectivity between protons and carbons, confirming the precise structure of this compound and distinguishing it from Docetaxel and other related impurities.
UV-Visible Spectroscopy for Concentration Determination in Research
UV-Visible spectroscopy is a straightforward and robust method for quantifying compounds that possess a chromophore. Taxanes, including Docetaxel, exhibit characteristic UV absorption due to their aromatic rings and carbonyl groups. While specific data for this compound is not published, a method analogous to that for Docetaxel would be developed. Docetaxel is known to have a maximum absorbance (λmax) around 230 nm. The introduction of an additional oxo group at the C-10 position in this compound might slightly alter the chromophoric system and shift the λmax.
A typical validation of a UV-Visible spectroscopic method for concentration determination would involve assessing the following parameters:
Linearity: A calibration curve would be constructed by preparing a series of standard solutions of this compound at different concentrations and measuring their absorbance. The linearity would be evaluated by the correlation coefficient (R²) of the plot of absorbance versus concentration.
Accuracy: The accuracy would be determined by comparing the measured concentration of a known standard to its true concentration.
Precision: This would be assessed by repeatedly measuring the absorbance of a single sample to determine the repeatability of the method.
Range: The concentration range over which the method is linear, accurate, and precise would be established.
Bioanalytical Method Validation for Preclinical Research Applications
Preclinical research often requires the quantification of a drug candidate and its metabolites in biological matrices such as plasma, blood, or tissue homogenates. wuxiapptec.com A robust and validated bioanalytical method is essential to obtain reliable pharmacokinetic and toxicokinetic data. nih.gov The validation of such a method for this compound would be guided by regulatory guidelines from bodies like the FDA and ICH. ich.orgfda.gov
The development and validation of a bioanalytical method, typically using a highly sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would involve the following key parameters:
Table of Bioanalytical Method Validation Parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | The precision determined at each concentration level should not exceed 15% of the coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% CV. |
| Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A correlation coefficient (R²) of ≥ 0.99 is typically desired. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability. | The mean concentration at each stability level should be within ±15% of the nominal concentration. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
Due to the lack of specific preclinical studies on this compound, empirical data for these validation parameters are not available. However, the principles of bioanalytical method validation are universal and would be rigorously applied in any research setting involving this compound. nih.gov
Future Directions and Emerging Research Avenues for N Formyl 10 Oxo Docetaxel
Development of Next-Generation Taxane (B156437) Analogs Based on N-Formyl 10-Oxo Docetaxel (B913) Scaffold
The core structure of N-Formyl 10-Oxo Docetaxel serves as a valuable platform for creating next-generation taxane analogs. Research has shown that modifications to the taxane skeleton, particularly at the C-2, C-10, and C-3' positions, can lead to compounds with significantly enhanced potency, especially against drug-resistant cancer cell lines. nih.gov
The "10-oxo" feature is a result of oxidizing the C-10 hydroxyl group, a modification that has been explored to alter the compound's chemical reactivity and biological activity. nih.gov This structural change can influence the molecule's conformation and its interaction with the tubulin binding site. The N-formyl group, replacing the N-tert-butoxycarbonyl group of Docetaxel, presents another point of variation. This smaller amide group could affect the molecule's polarity, metabolic stability, and ability to evade drug efflux pumps, which are a common cause of resistance. nih.govnih.gov
Future research efforts are likely to focus on synthesizing a library of analogs based on this scaffold. Key areas of exploration may include:
Varying the C-2 Benzoate (B1203000) Group: Introducing different substituents on the C-2 benzoate ring has been shown to modulate activity. nih.gov
Modifying the C-3' Side Chain: The phenyl group at the C-3' position can be replaced with other alkyl or alkenyl groups to potentially improve efficacy against resistant tumors. nih.gov
Introducing Fluorine Atoms: Strategic incorporation of fluorine can block metabolic pathways, thereby enhancing the compound's stability and in vivo activity. nih.gov
These synthetic efforts aim to develop taxoids with superior pharmacological properties, such as increased potency, a broader spectrum of activity, and the ability to overcome established resistance mechanisms. nih.gov
| Research Direction | Rationale | Potential Outcome |
| C-2 Benzoate Modification | Altering electronic and steric properties to enhance tubulin binding. nih.gov | Analogs with higher potency. |
| C-3' Side Chain Variation | Replacing the phenyl group to reduce susceptibility to efflux pumps. nih.gov | Compounds effective against multi-drug resistant (MDR) cancers. |
| Fluorine Incorporation | Blocking sites of metabolic hydroxylation by CYP enzymes. nih.gov | Increased metabolic stability and bioavailability. |
| Macrocyclization | Constraining the molecule into its bioactive conformation to improve binding affinity. nih.gov | Highly potent analogs with specific conformational features. |
Advanced Computational Modeling and Chemoinformatics Studies of Taxane Derivatives
Computational tools are indispensable for accelerating the discovery and design of novel taxane derivatives. For a molecule like this compound, advanced computational modeling can provide deep insights into its structure-activity relationships (SAR). nih.gov
Molecular docking simulations can be used to model the interaction of this compound and its potential analogs with the β-tubulin subunit. acs.org By analyzing the binding poses and calculating binding energies, researchers can predict which modifications are most likely to enhance affinity for the microtubule target. Cryo-electron microscopy (cryo-EM) structures of tubulin-ligand complexes provide high-resolution templates for these in silico studies, allowing for a more accurate design of new compounds that mimic the bioactive conformation of highly potent taxanes. nih.gov
Chemoinformatics platforms, such as SwissADME and ADMETlab2.0, can predict the pharmacokinetic and toxicological profiles of virtual compounds based on their chemical structures. acs.org For the this compound scaffold, these tools can be used to:
Estimate solubility, lipophilicity, and cell permeability.
Predict metabolic fate, including potential interactions with cytochrome P450 enzymes. nih.gov
Flag potential toxicophores or liabilities early in the design process.
This computational pre-screening allows chemists to prioritize the synthesis of compounds with the most promising drug-like properties, saving significant time and resources. acs.org
Exploration of Alternative Biological Targets Beyond Microtubules (Preclinical)
While the primary mechanism of action for taxanes is the stabilization of microtubules, leading to mitotic arrest and apoptosis, evidence suggests the existence of secondary biological targets. patsnap.compfizermedicalinformation.com Docetaxel has been reported to induce apoptosis by interacting with the anti-apoptotic protein Bcl-2. wikipedia.orgdrugbank.com This interaction leads to the phosphorylation and inactivation of Bcl-2, thereby promoting programmed cell death. wikipedia.org
Another potential alternative pathway involves the induction of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and contribute to their demise. patsnap.com Furthermore, some research has focused on mitochondria as targets for anticancer agents. nih.govnih.gov Lipophilic cations can accumulate in mitochondria due to the organelle's negative membrane potential, disrupting their function and triggering cell death. nih.gov Given the chemical structure of this compound, its potential to interact with mitochondrial proteins or membranes is a plausible area for preclinical investigation.
Future preclinical studies on this compound and its derivatives should investigate these non-tubulin targets. Techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and proteomic profiling could identify novel binding partners and elucidate these alternative mechanisms of action.
| Potential Alternative Target | Mechanism of Action | Investigational Approach |
| Bcl-2 Protein | Phosphorylation and inactivation of the anti-apoptotic function. wikipedia.orgdrugbank.com | Western blot for Bcl-2 phosphorylation; co-immunoprecipitation assays. |
| Mitochondria | Disruption of membrane potential, inhibition of respiration, induction of mitochondrial apoptosis. nih.govnih.gov | Mitochondrial membrane potential assays (e.g., using JC-1 dye); measurement of oxygen consumption rates. |
| Signaling Kinases | Modulation of various signaling pathways involved in cell survival and proliferation. patsnap.com | Kinase activity assays; phosphoproteomic analysis. |
Role in Mechanistic Biology and Drug Resistance Research at the Cellular/Molecular Level
Drug resistance remains a major obstacle in cancer therapy with taxanes. nih.gov Tumors can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (Pgp) and alterations in tubulin isotypes. nih.govnih.gov this compound is a valuable tool for studying and potentially overcoming these resistance mechanisms.
The structural modifications in this compound—the 10-oxo and N-formyl groups—may alter its recognition by efflux pumps. Researchers can use cell lines that overexpress Pgp to test whether this derivative is a poorer substrate for the pump compared to Docetaxel, potentially allowing it to accumulate to cytotoxic levels in resistant cells.
Furthermore, metabolism by cytochrome P450 enzymes, such as CYP1B1, has been implicated in taxane resistance. researchgate.netresearchgate.net The presence of an N-formyl group instead of the bulkier N-tert-butoxycarbonyl group could change the molecule's metabolic profile, making it less susceptible to deactivation by these enzymes. nih.gov Studies using recombinant CYP enzymes or liver microsomes can clarify the metabolic fate of this compound and guide the design of more metabolically robust analogs. The compound can be used to probe how specific structural changes affect interactions with metabolic enzymes and transport proteins at a molecular level. researchgate.netresearchgate.net
Potential as a Research Tool or Precursor in Novel Chemical Biology Studies
Beyond its direct therapeutic potential, this compound serves as a versatile tool and precursor in chemical biology. As a commercially available reference standard, it is crucial for the analytical development and quality control of taxane-based pharmaceuticals, where it may be present as an impurity or intermediate. synzeal.compharmaffiliates.comlgcstandards.com
Its unique structure makes it an excellent starting material for the synthesis of sophisticated chemical probes. For example:
Fluorescent Probes: A fluorescent dye could be conjugated to the molecule, allowing for real-time visualization of its uptake, subcellular localization, and interaction with microtubules in living cells. ethernet.edu.et
Biotinylated Probes: Attaching a biotin (B1667282) tag would enable pull-down assays to identify its binding partners within the cell, helping to uncover novel mechanisms of action or resistance.
Photoaffinity Probes: Incorporating a photo-reactive group would allow for covalent cross-linking to its biological targets upon UV irradiation, providing a powerful method for target identification and validation.
These probes are invaluable for studying the complex biology of taxanes. Additionally, the N-formyl group and the 10-oxo position provide reactive handles for creating conjugates, such as antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems, to achieve targeted drug delivery and improve the therapeutic index. preprints.orguni-konstanz.de The use of this compound as a precursor for such advanced applications highlights its importance in the ongoing development of innovative cancer therapies. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-Formyl 10-Oxo Docetaxel, and how can purity be validated?
- Methodological Answer : Synthesis typically involves selective oxidation of Docetaxel at the C10 position followed by N-formylation. High-performance liquid chromatography (HPLC) with UV detection (λ = 227 nm) is recommended for purity validation. For structural confirmation, use tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results against pharmacopeial standards (e.g., USP/EP) for traceability .
Q. How does the N-formyl group influence the compound’s solubility and stability in preclinical models?
- Methodological Answer : Conduct comparative solubility studies in polar (e.g., PBS) and nonpolar solvents (e.g., DMSO) using dynamic light scattering (DLS). Stability assessments should include accelerated degradation studies under varying pH (4.0–8.0) and temperatures (4°C–37°C). Monitor degradation products via HPLC-UV and correlate with bioactivity loss .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Docetaxel-d5 or -d9) to enhance precision. Validate the method for linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (<15%) per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How does the N-formyl modification alter the compound’s interaction with formyl peptide receptors (FPRs) in neutrophil-mediated inflammation?
- Methodological Answer : Employ competitive binding assays using FPR1-transfected HEK293 cells and fluorescently labeled FMLP (a known FPR agonist). Measure intracellular calcium flux via FLIPR assays. Compare binding affinity (Kd) and efficacy (EC50) to unmodified Docetaxel. Reference mitochondrial N-formyl peptide interactions (e.g., Table 1 in ) to contextualize immune modulation mechanisms .
Q. What experimental designs resolve contradictions in the compound’s cytotoxic vs. anti-inflammatory effects?
- Methodological Answer : Use co-culture systems (e.g., neutrophils + cancer cells) to model dual effects. Quantify apoptosis via Annexin V/PI staining (cytotoxicity) and IL-8 secretion via ELISA (inflammation). Apply pathway inhibition (e.g., FPR1 siRNA) to isolate mechanisms. Statistical analysis should include ANOVA with post-hoc tests to address variability between in vitro and in vivo models .
Q. How do membrane vesicles (MVs) containing this compound enhance blood-brain barrier (BBB) penetration?
- Methodological Answer : Prepare MVs via ultracentrifugation of bacterial supernatants and characterize size (50–200 nm) via TEM . Assess BBB permeability using in vitro models (e.g., hCMEC/D3 monolayers) and measure transendothelial electrical resistance (TEER). Validate vesicle integrity and drug release via fluorescence quenching assays .
Data Analysis & Interpretation
Q. How should researchers address batch-to-batch variability in bioactivity studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate impurities (e.g., 10-Dec Docetaxel) with bioactivity outliers. Include batch-specific controls in assays to normalize data .
Q. What statistical approaches are suitable for analyzing dose-response relationships in immune cell assays?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Report EC50, Hill slope, and R<sup>2</sup>. For heteroscedastic data, apply weighted least squares regression. Use tools like GraphPad Prism for reproducibility .
Tables for Key Findings
Guidance for Contradictory Data
- Example : Discrepancies in cytotoxicity assays may arise from differential FPR1 expression in cell lines. Validate receptor expression via flow cytometry before comparative studies .
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
